molecular formula C44H69NO12 B1251301 Unii-CN64Z1Q9FN

Unii-CN64Z1Q9FN

Cat. No.: B1251301
M. Wt: 804 g/mol
InChI Key: QJJXYPPXXYFBGM-XTNLUGHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-CN64Z1Q9FN is a compound identified under the Unique Ingredient Identifier (UNII) system, a global substance registry administered by the FDA. Based on contextual clues from the evidence, it may belong to a class of synthetic cannabinoids, cathinones, or enzyme-related molecules, though definitive categorization requires further analytical confirmation .

Properties

Molecular Formula

C44H69NO12

Molecular Weight

804 g/mol

IUPAC Name

(1S,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44-/m0/s1

InChI Key

QJJXYPPXXYFBGM-XTNLUGHASA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison of UNII-CN64Z1Q9FN with structurally or functionally analogous compounds hinges on distinguishing techniques and physicochemical properties. Below is a structured analysis based on the available evidence:

Analytical Techniques for Differentiation

emphasizes the necessity of complementary analytical methods to resolve ambiguities between similar compounds. For instance:

Technique Utility in Differentiation Example Compounds
Mass Spectrometry (MS) Distinguishes molecular weight and fragmentation patterns . Synthetic cannabinoids, cathinones
Nuclear Magnetic Resonance (NMR) Resolves structural isomers via distinct spectral signatures . JWH-018, AM-2201
Chromatography (HPLC/GC) Separates compounds based on polarity or volatility . MDPV, α-PVP

This compound likely requires a combination of these techniques for unambiguous identification, particularly if it shares functional groups or backbone structures with analogs.

Physicochemical Properties

highlights conductivity and solubility as critical discriminators between ionic and covalent compounds. While this compound’s ionic/covalent nature is unclear, hypothetical comparisons can be drawn:

Property This compound (Hypothetical) Ionic Compound (e.g., NaCl) Covalent Compound (e.g., Sucrose)
Conductivity in Solution Low (if covalent) High Low
Melting Point Moderate (e.g., 150–200°C) >800°C 186°C
Solubility in Water Insoluble (if lipophilic) High High

These properties suggest this compound may align with covalent organic compounds like synthetic cathinones, which exhibit low conductivity and moderate melting points .

Enzymatic and Functional Comparisons

ambiguously references enzymes such as adenosine deaminase (ADA) and undefined "ΦepMeHTbI" (transliterated as "ferments" or enzymes). If this compound is enzyme-related, its activity profile might contrast with similar enzymes:

Enzyme Function Inhibitor/Kinetics This compound Hypothetical Role
Adenosine Deaminase (ADA) Catalyzes adenosine to inosine Inhibited by pentostatin Potential substrate analog or inhibitor
Monoamine Oxidase (MAO) Degrades neurotransmitters Inhibited by selegiline Unclear; possible interaction

Research Findings and Limitations

Key gaps include:

  • Structural Elucidation : Absence of crystallographic or spectroscopic data.
  • Biological Activity: No in vitro or in vivo studies to confirm pharmacological or enzymatic roles.
  • Regulatory Status : Unclear if classified as a controlled substance or research chemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-CN64Z1Q9FN
Reactant of Route 2
Unii-CN64Z1Q9FN

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